molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1 CAS No. 188589-61-9

Tfm-4AS-1

Katalognummer B1139093
CAS-Nummer: 188589-61-9
Molekulargewicht: 474.56
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tfm-4AS-1 is a potent selective androgen receptor modulator (SARM) with a chemical name of (1 S ,3a S ,3b S ,5a R ,9a R ,9b S ,11aS)-6,9a,11a-Trimethyl-7-oxo- N - [2- (trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1 H -indeno [5,4- f ]quinoline-1-carboxamide1. It exhibits limited effects on reproductive tissues and sebaceous glands12.



Synthesis Analysis

The synthesis of Tfm-4AS-1 is not explicitly mentioned in the search results. However, it is described as a structurally similar 4-aza-steroidal androgen receptor (AR) ligand3.



Molecular Structure Analysis

The molecular formula of Tfm-4AS-1 is C27H33F3N2O24. The compound is a steroidal molecule1. The InChIKey is YFBLEKKYWFJKBP-JZFZSVFHSA-N4.



Chemical Reactions Analysis

Tfm-4AS-1 is a partial agonist of the androgen receptor (AR). It promotes the buildup of bone and muscle mass while having reduced effects on reproductive organs and sebaceous glands56. It also inhibits rat 5 α-reductase enzymes type I and type II56.



Physical And Chemical Properties Analysis

The molecular weight of Tfm-4AS-1 is 474.56 g/mol4. Other physical and chemical properties such as solubility, storage conditions, and purity are not explicitly mentioned in the search results.


Wissenschaftliche Forschungsanwendungen

  • Schmidt et al. (2009) describe two structurally similar 4-aza-steroidal androgen receptor ligands, Cl-4AS-1 and TFM-4AS-1. TFM-4AS-1 is identified as a potent androgen receptor ligand that behaves as a gene-selective agonist, inducing gene expression selectively, which manifests as tissue-selectivity. This study highlights TFM-4AS-1's potential in promoting the accrual of bone and muscle mass while having reduced effects on reproductive organs and sebaceous glands, thus differing from the more general effects of traditional androgens like 5α-dihydrotestosterone (DHT) (Schmidt et al., 2009).

Safety And Hazards

The safety and hazards of Tfm-4AS-1 are not explicitly mentioned in the search results. However, it is important to note that Tfm-4AS-1 is intended for research use only7.


Eigenschaften

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLEKKYWFJKBP-JZFZSVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tfm-4AS-1

Citations

For This Compound
10
Citations
A Schmidt, SI Harada, DB Kimmel, C Bai… - Journal of Biological …, 2009 - ASBMB
… DHT while TFM-4AS-1 promotes the … , TFM-4AS-1 does not promote prostate growth and antagonizes DHT in seminal vesicles. To confirm that the biochemical properties of TFM-4AS-1 …
Number of citations: 45 www.jbc.org
K Kowalczyk, JC Torres‐Elguera, A Jarek… - Drug Testing and …, 2022 - Wiley Online Library
… In regard to TFM-4AS-1, a metabolite that has not been previously described was proposed … of the parent compound as they are common fragments of TFM-4AS-1 and Cl-4AS-1, 30 and …
C Stacchini, F Botrè, F Comunità, X de la Torre… - … of Pharmaceutical and …, 2021 - Elsevier
… I biotransformation pathways: hydroxylation, O-dephenylation, and nitro-reduction for S6; dealkylation for LGD2226 and PF-06260414; hydroxylation and dealkylation for TFM-4AS-1, Cl-…
Number of citations: 14 www.sciencedirect.com
JJ Schlezinger, W Heiger-Bernays… - Toxicological …, 2020 - academic.oup.com
… and with TFM-4AS-1 would … TFM-4AS-1, we expected that the mixture would cause a reduction in overall androgen receptor activation at effect levels above the efficacy of TFM-4AS-1, …
Number of citations: 3 academic.oup.com
NS Kim, NY Lim, HS Choi, H Kim… - … in Mass Spectrometry, 2022 - Wiley Online Library
… TFM-4AS-1 was similar to that of Cl-4AS-1 owing to their structural similarity (Table S2). The m/z 373.2041 ion from Cl-4AS-1 and m/z 407.2305 from TFM-4AS-1 … from TFM-4AS-1 were …
A Schmidt, RS Meissner, MA Gentile… - The Journal of steroid …, 2014 - Elsevier
… For the SARM TFM-4AS-1, the DHT responsive genes had an … or TFM-4AS-1 being incompletely blocked. However bicalutamide alone behaved similarly when no DHT or TFM-4AS-1 …
Number of citations: 22 www.sciencedirect.com
YC Tseng - 2017 - rave.ohiolink.edu
… not GTx-024 dependent; both DHT and TFM-4AS-1 can repeat the protective effect cotreated with AR-42 in C-26 bearing mice model, but failed to achieve the protection when treated …
Number of citations: 2 rave.ohiolink.edu
YC Tseng, SG Liva, AM Dauki, M Sovic, SE Henderson… - bioRxiv, 2017 - biorxiv.org
… TFM-4AS-1 [23] and the potent endogenous androgen DHT alone and in combination with AR-42 (Study 3). Similar to the 15 mg/kg dose of GTx-024, TFM-4AS-1 … with TFM-4AS-1 (99.5±…
Number of citations: 1 www.biorxiv.org
A Schmidt, DB Kimmel, C Bai, A Scafonas… - Journal of Biological …, 2010 - ASBMB
… We developed a proof-of-concept SARM, TFM-4AS-1, that increases periosteal bone formation, cortical bone mass, and lean body mass as effectively as DHT but with markedly …
Number of citations: 61 www.jbc.org
X Zhang, Z Sui - Expert opinion on drug discovery, 2013 - Taylor & Francis
… TFM-4AS-1 has neutral effect on prostate growth and antagonizes DHT in SVs. Unlike Cl-4AS-1, TFM-4AS-1 … ), selected based on similarity to TFM-4AS-1 was recently disclosed to enter …
Number of citations: 75 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.